molecular formula C11H14F3N3 B1466787 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine CAS No. 1479512-44-1

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine

Cat. No.: B1466787
CAS No.: 1479512-44-1
M. Wt: 245.24 g/mol
InChI Key: JXDQWNWBQDWHAH-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is a chemical compound characterized by its trifluoromethyl group and piperidine ring structure

Biochemical Analysis

Biochemical Properties

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism often involves enzymatic reactions that modify its structure, leading to the formation of metabolites with different biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, thereby affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine typically involves multiple steps, starting with the preparation of the trifluoromethylated piperidine derivative One common approach is the reaction of piperidine with trifluoromethylating agents under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, inflammation, and neurological disorders.

Industry: The compound's properties make it useful in the development of advanced materials and chemical processes. Its stability and reactivity can be harnessed in the production of high-performance polymers and coatings.

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine

  • 2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole

Uniqueness: 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine stands out due to its unique combination of the trifluoromethyl group and the piperidine ring, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

6-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-2-1-5-17(7-8)10-4-3-9(15)6-16-10/h3-4,6,8H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQWNWBQDWHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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